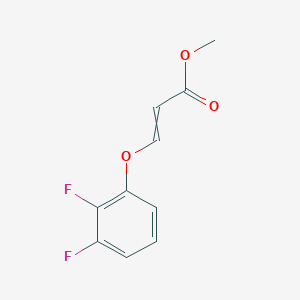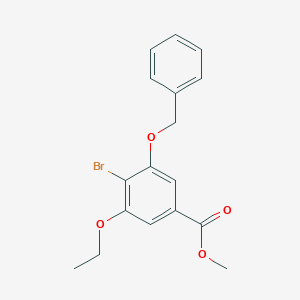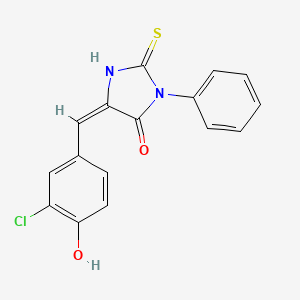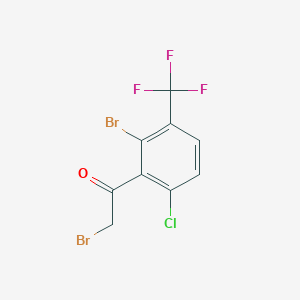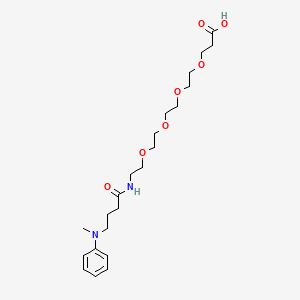
Dimethylanaline-PEG4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylanaline-PEG4-acid is a compound that features a carboxylic acid and a methylaniline group. It is a short polyethylene glycol (PEG) linker, which is often used in various chemical and biological applications due to its unique properties. The compound has a molecular formula of C22H36N2O7 and a molecular weight of 440.5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylanaline-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the PEG linker and the methylaniline group. The synthetic route typically involves the following steps:
Formation of PEG Linker: The PEG linker is synthesized by reacting ethylene oxide with a suitable initiator, such as methanol or ethylene glycol, under controlled conditions.
Introduction of Methylaniline Group: The methylaniline group is introduced by reacting the PEG linker with N-methylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the intermediate product with a suitable carboxylating agent, such as succinic anhydride or glutaric anhydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Flow Synthesis: The reactants are continuously fed into a reactor, where the reactions take place under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to remove impurities and obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylanaline-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The methylaniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The methylaniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols or aldehydes (reduction), and substituted methylaniline derivatives (substitution).
Applications De Recherche Scientifique
Dimethylanaline-PEG4-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a PEG linker in the synthesis of various compounds, including polymers, dendrimers, and conjugates.
Biology: It is used in the modification of biomolecules, such as proteins, peptides, and nucleic acids, to improve their solubility, stability, and bioavailability.
Medicine: It is used in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Dimethylanaline-PEG4-acid involves its ability to modify the properties of biomolecules and other compounds through PEGylation. PEGylation refers to the covalent attachment of PEG chains to molecules, which can improve their solubility, stability, and bioavailability. The methylaniline group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form amide bonds with amines, allowing for the conjugation of the compound to various biomolecules.
Comparaison Avec Des Composés Similaires
Dimethylanaline-PEG4-acid can be compared with other similar compounds, such as:
Dimethylanaline-PEG2-acid: This compound has a shorter PEG linker, which may result in different solubility and stability properties.
Dimethylanaline-PEG6-acid: This compound has a longer PEG linker, which may enhance its solubility and stability compared to this compound.
Methylaniline-PEG4-acid: This compound lacks the second methyl group on the aniline, which may affect its reactivity and interaction with molecular targets.
This compound is unique due to its specific combination of functional groups and PEG linker length, which provides a balance of solubility, stability, and reactivity for various applications.
Propriétés
Formule moléculaire |
C22H36N2O7 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[4-(N-methylanilino)butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H36N2O7/c1-24(20-6-3-2-4-7-20)11-5-8-21(25)23-10-13-29-15-17-31-19-18-30-16-14-28-12-9-22(26)27/h2-4,6-7H,5,8-19H2,1H3,(H,23,25)(H,26,27) |
Clé InChI |
VIYAUCXSYISJRB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC(=O)NCCOCCOCCOCCOCCC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)
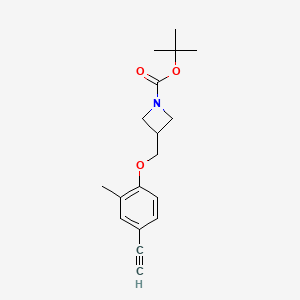
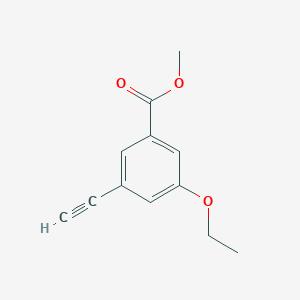
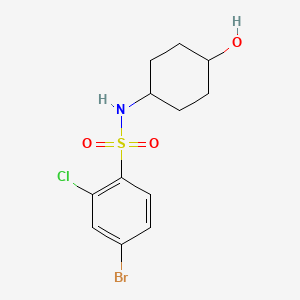
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
